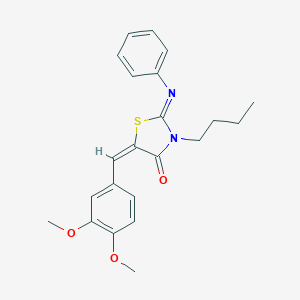![molecular formula C20H21N3O2S B298941 (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298941.png)
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one, also known as DMAPT, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, cell proliferation, and survival. DMAPT has been shown to have potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders.
Mecanismo De Acción
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one inhibits the NF-κB signaling pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound binds to the cysteine residues of IKKβ, which prevents its phosphorylation and subsequent activation of NF-κB. This leads to the downregulation of NF-κB target genes, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway. It also inhibits angiogenesis (formation of new blood vessels) by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). This compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a relatively stable compound and can be easily synthesized in the laboratory. It has been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, this compound has poor solubility in water, which limits its use in in vivo experiments. It also has a short half-life in the body, which requires frequent dosing.
Direcciones Futuras
1. Combination therapies: (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be combined with other chemotherapeutic agents or targeted therapies to enhance their efficacy and reduce toxicity.
2. Formulation development: Novel formulations of this compound can be developed to improve its solubility and bioavailability.
3. Biomarker identification: Biomarkers can be identified to predict the response of cancer cells to this compound and to monitor its efficacy in clinical trials.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients and other diseases.
Métodos De Síntesis
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be synthesized by reacting 2,3-dimethylaniline, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and survival of various cancer cell lines, including pancreatic, breast, prostate, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
Propiedades
Fórmula molecular |
C20H21N3O2S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-13-6-5-7-16(14(13)2)21-20-22-19(24)17(26-20)12-15-8-9-18(25-15)23-10-3-4-11-23/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22,24)/b17-12- |
Clave InChI |
GYZHJPFDPVEYIE-ATVHPVEESA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/S2)C |
SMILES |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)

![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)


![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)


